原白屈菜碱A
描述
原藜碱 A 是一种天然存在的甾体生物碱,存在于藜芦属植物中,特别是白藜芦。它以其强效的生物活性而闻名,包括其对心血管系统的影响。 原藜碱 A 在历史上曾用作降血压剂,使其成为药理学和毒理学领域中备受关注的化合物 .
科学研究应用
原藜碱 A 具有广泛的科学研究应用:
化学: 它在分析化学中用作参考化合物,用于开发检测和定量方法。
生物学: 研究原藜碱 A 对细胞过程的影响及其作为细胞生物学研究工具的潜力。
医学: 原藜碱 A 历史上曾用作降压剂,现在正在研究其在治疗心血管疾病和某些类型癌症方面的潜在治疗应用。
作用机制
原藜碱 A 主要通过抑制心肌细胞中的钠通道发挥作用。通过与这些通道结合,它会破坏钠离子的正常流动,从而导致心率和血压下降。 这种机制是其降压作用和高剂量时潜在的心脏毒性的原因 .
生化分析
Biochemical Properties
Protoveratrine A plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the cardiac sodium channel NaV1.5, where Protoveratrine A acts as an inhibitor . This interaction is significant as it influences the ion exchange across the cardiac cells, leading to its cardiotoxic effects. Additionally, Protoveratrine A has been shown to affect the efflux of potassium ions from muscle and nerve cells, further highlighting its role in ion transport and cellular excitability .
Cellular Effects
Protoveratrine A exerts profound effects on various cell types and cellular processes. In muscle and nerve cells, it increases the uptake of potassium ions and the release of calcium ions, which are critical for muscle contraction and nerve transmission . In cardiac cells, Protoveratrine A’s inhibition of the NaV1.5 channel leads to altered cardiac rhythms and potential bradycardia . Furthermore, Protoveratrine A has been observed to influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall pharmacological profile.
Molecular Mechanism
At the molecular level, Protoveratrine A exerts its effects primarily through its interaction with ion channels and enzymes. By binding to the NaV1.5 cardiac sodium channel, Protoveratrine A inhibits the flow of sodium ions, which is essential for the generation and propagation of action potentials in cardiac cells . This inhibition leads to a decrease in cardiac excitability and can result in bradycardia and other cardiac dysfunctions. Additionally, Protoveratrine A’s interaction with potassium and calcium ion channels further modulates cellular excitability and muscle contraction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Protoveratrine A have been observed to change over time. Studies have shown that Protoveratrine A remains stable in plasma for up to six months when stored at -80°C . Its effects on cellular function can vary over time. For instance, prolonged exposure to Protoveratrine A can lead to sustained inhibition of ion channels, resulting in long-term alterations in cellular excitability and function . These temporal effects are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics.
Dosage Effects in Animal Models
The effects of Protoveratrine A vary significantly with different dosages in animal models. At lower doses, Protoveratrine A has been shown to increase the sleep apnea index in Sprague-Dawley rats, indicating its impact on respiratory function . Higher doses, however, can lead to severe cardiotoxic effects, including bradycardia and hypotension . These dosage-dependent effects are critical for determining the therapeutic window and potential toxicity of Protoveratrine A.
Metabolic Pathways
Protoveratrine A is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes various biotransformation processes . The enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate the oxidation and subsequent conjugation of Protoveratrine A. These metabolic processes are essential for the compound’s elimination from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, Protoveratrine A is transported and distributed through various mechanisms. It interacts with transport proteins and binding proteins that facilitate its movement across cellular membranes . In the brain, Protoveratrine A has been shown to inhibit the active transport of L-DOPA, indicating its potential impact on neurotransmitter regulation . Additionally, Protoveratrine A’s distribution within tissues is influenced by its binding affinity to specific cellular components, affecting its localization and accumulation.
Subcellular Localization
Protoveratrine A’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the cytoplasm, where it interacts with various ion channels and enzymes . The compound’s localization is influenced by specific targeting signals and post-translational modifications that direct it to particular cellular compartments. Understanding Protoveratrine A’s subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
准备方法
合成路线和反应条件
由于原藜碱 A 结构复杂,其合成涉及复杂的化学反应。通常,合成路线包括多个步骤,如酯化、环化和官能团修饰。 反应条件通常需要特定的催化剂、控制的温度和精确的 pH 值,以确保正确形成所需产物 .
工业生产方法
原藜碱 A 的工业生产通常通过从天然来源提取,特别是从藜芦属植物的根和根茎中提取。 提取过程涉及溶剂提取,随后是色谱分离等纯化步骤,以分离出纯形式的原藜碱 A .
化学反应分析
反应类型
原藜碱 A 会经历各种化学反应,包括:
氧化: 原藜碱 A 可以被氧化形成不同的衍生物,这些衍生物可能具有改变的生物活性。
还原: 还原反应可以修饰原藜碱 A 中的官能团,从而可能改变其药理性质。
常用试剂和条件
用于原藜碱 A 反应的常用试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及用于取代反应的各种酸和碱。 这些反应的条件通常涉及控制温度和惰性气氛,以防止不必要的副反应 .
形成的主要产物
原藜碱 A 反应形成的主要产物取决于反应类型。例如,氧化可能产生羟基化的衍生物,而还原可能产生脱氧的化合物。 取代反应可能导致具有不同官能团的多种类似物 .
相似化合物的比较
原藜碱 A 是藜芦属植物中发现的一组生物碱的一部分,包括原藜碱 B、藜芦碱和藜芦胺。与这些化合物相比,原藜碱 A 由于其特定的结构和强效的生物活性而具有独特性。 例如,原藜碱 B 也是一种强效降压剂,但具有不同的分子结构和略微不同的药理特性 .
类似化合物列表
- 原藜碱 B
- 藜芦碱
- 藜芦胺
- 藜芦定碱
属性
IUPAC Name |
[16,17-diacetyloxy-10,12,14,23-tetrahydroxy-6,10,19-trimethyl-13-(2-methylbutanoyloxy)-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 2-hydroxy-2-methylbutanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H63NO14/c1-10-20(4)34(46)55-33-28(45)27-23(18-42-17-19(3)12-13-25(42)38(27,9)49)24-16-39-32(40(24,33)50)30(53-22(6)44)29(52-21(5)43)31-36(39,7)15-14-26(41(31,51)56-39)54-35(47)37(8,48)11-2/h19-20,23-33,45,48-51H,10-18H2,1-9H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTGGNIMZXFORS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)OC1C(C2C(CN3CC(CCC3C2(C)O)C)C4C1(C5C(C(C6C7(C5(C4)OC6(C(CC7)OC(=O)C(C)(CC)O)O)C)OC(=O)C)OC(=O)C)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H63NO14 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20861817 | |
Record name | 6,7-Bis(acetyloxy)-4,14,16,20-tetrahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20861817 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
793.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Protoveratrine A?
A1: Protoveratrine A primarily acts by binding to voltage-gated sodium channels (NaV) in excitable cells like neurons and muscle cells [, , , ]. This binding keeps the channels open for a prolonged period, leading to persistent depolarization.
Q2: How does Protoveratrine A's interaction with sodium channels affect nerve and muscle cells?
A2: The prolonged depolarization caused by Protoveratrine A leads to repetitive firing in nerve cells and sustained contraction in muscle cells [, , , ]. This can result in various physiological effects, including hypotension and bradycardia.
Q3: Protoveratrine A is known to induce bradycardia. How does this occur?
A3: Protoveratrine A stimulates receptors in the nodose ganglion or nearby structures, triggering a reflex activation of sinus bradycardia []. This effect is primarily mediated through the vagus nerve, as vagotomy significantly reduces or abolishes bradycardia induced by Protoveratrine A.
Q4: Does Protoveratrine A directly affect blood vessels to lower blood pressure?
A4: While Protoveratrine A can induce hypotension, studies suggest this effect is mainly due to reflex mechanisms rather than direct vasodilation [, , , ]. It is thought to activate baroreceptors, leading to a decrease in sympathetic outflow and subsequently lowering blood pressure.
Q5: What is the role of the hypothalamus in Protoveratrine A's hypotensive effect?
A5: Research indicates that an intact and excitable hypothalamus is crucial for Protoveratrine A to exert its hypotensive effect []. Inhibiting the hypothalamus with barbiturates or creating lesions in this brain region significantly diminishes Protoveratrine A-induced hypotension.
Q6: Protoveratrine A can induce the release of various neurotransmitters. Can you elaborate on this?
A6: Protoveratrine A, especially in calcium-deficient conditions, enhances the release of gamma-aminobutyrate (GABA) from brain slices [, ]. It also affects the release of acetylcholine from nerve terminals in the Auerbach plexus of the guinea pig ileum, particularly at low stimulation frequencies [].
Q7: What is the molecular formula and weight of Protoveratrine A?
A7: Protoveratrine A has a molecular formula of C39H61NO13 and a molecular weight of 763.9 g/mol.
Q8: How do structural modifications to Protoveratrine A affect its hypotensive potency?
A9: Research suggests that modifications to the ester group at the C3 position of Protoveratrine A can significantly impact its hypotensive activity []. This highlights the importance of this structural feature for its pharmacological effects.
Q9: Do structural changes to the ester group at the C15 position also influence hypotensive activity?
A10: Yes, studies involving synthetic Protoverine tetraesters reveal that alterations to the C15 ester group can significantly affect hypotensive potency []. This emphasizes the importance of both the C3 and C15 ester groups for Protoveratrine A's pharmacological profile.
Q10: What are the known toxic effects of Protoveratrine A?
A11: Protoveratrine A can cause various adverse effects, primarily related to its potent action on the cardiovascular and nervous systems [, , ]. These include nausea, vomiting, bradycardia, hypotension, and cardiac arrhythmias.
Q11: Is there a difference in toxicity between Protoveratrine A and other Veratrum alkaloids?
A12: Yes, Protoveratrine A demonstrates different toxicity profiles compared to other Veratrum alkaloids like Veratridine [, , , ]. For example, Protoveratrine A is more potent in inducing bradycardia and hypotension than Veratridine.
Q12: What analytical techniques are commonly used to identify and quantify Protoveratrine A?
A12: Common methods for analyzing Protoveratrine A include:
- High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS): This technique provides high sensitivity and selectivity for the identification and quantification of Protoveratrine A in biological samples [, ].
- High-performance liquid chromatography with a diode-array detector (HPLC-DAD): This method, while less sensitive than HPLC-MS/MS, offers a more accessible option for quantifying Protoveratrine A, especially when analyzing formulations like Veratrum aqua [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。